

# In-Depth Technical Guide: The HBB: c.119A > G (Hb Tianshui) Mutation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Tianshui*

Cat. No.: *B1178653*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rare beta-globin gene mutation, HBB: c.119A > G, also known as Hemoglobin (Hb) Tianshui. This document details its inheritance pattern, clinical significance, and the methodologies for its detection and characterization.

## Introduction to the HBB: c.119A > G Mutation

The HBB: c.119A > G mutation is a point mutation in the beta-globin gene, located on chromosome 11, which is responsible for producing the beta-globin chain of hemoglobin.<sup>[1]</sup> This specific mutation involves the substitution of an adenine (A) with a guanine (G) at nucleotide position 119 of the HBB gene. This results in an amino acid change from glutamine to arginine at codon 39 of the beta-globin chain ( $\beta$ 39(C5)Gln → Arg).<sup>[2]</sup> This structural variant is known as Hb Tianshui.<sup>[2]</sup>

Hemoglobin variants are qualitative abnormalities resulting from the production of structurally altered globin proteins.<sup>[2]</sup> The clinical manifestations of these variants can range from being entirely asymptomatic to causing severe hemoglobinopathies, depending on the nature of the mutation and whether it is inherited in a heterozygous, homozygous, or compound heterozygous state.<sup>[2]</sup> Hb Tianshui is considered a rare  $\beta$ -globin variant.<sup>[2]</sup>

## Inheritance Pattern

Like other beta-globin gene mutations, HBB: c.119A > G follows an autosomal co-dominant or recessive inheritance pattern.[1]

- **Heterozygous State (Carrier/Trait):** An individual with one copy of the HBB: c.119A > G mutation and one normal HBB gene (HbA/Hb Tianshui) is a carrier. Generally, carriers of beta-thalassemia or minor hemoglobin variants are asymptomatic or may present with mild microcytic anemia.[1] Due to the rarity of Hb Tianshui, detailed hematological data for simple heterozygotes are not widely available in the literature.
- **Homozygous State:** An individual who inherits the HBB: c.119A > G mutation from both parents would be homozygous for Hb Tianshui. The clinical phenotype for this state is currently unknown, as no cases have been reported in the scientific literature.
- **Compound Heterozygous State:** An individual can inherit the HBB: c.119A > G mutation from one parent and a different HBB gene mutation (e.g., Hb S,  $\beta$ -thalassemia) from the other parent. The clinical severity of this condition depends on the interaction between the two different hemoglobin variants.[3] For instance, individuals who are compound heterozygous for Hb Tianshui and Hb S (HBB: c.20A > T) have been reported.[2] Interestingly, these individuals did not present with the typical symptoms of sickle cell disease.[2]

Below is a diagram illustrating the inheritance pattern for two heterozygous parents.



[Click to download full resolution via product page](#)

Caption: Autosomal inheritance pattern of Hb Tianshui.

## Data Presentation: Hematological Parameters

Quantitative data for the HBB: c.119A > G mutation is limited due to its rarity. The table below summarizes the available hematological data for two reported cases of individuals compound heterozygous for Hb S and Hb Tianshui. Data for simple heterozygotes (carriers) and homozygotes are not available in the literature.

| Parameter                         | Case 2 (HbS/Hb Tianshui)[2] |                                       | Normal Adult Range[1]                             |
|-----------------------------------|-----------------------------|---------------------------------------|---------------------------------------------------|
|                                   | Case 1 (HbS/Hb Tianshui)[2] | Tianshui with α-thalassemia trait)[2] |                                                   |
| Hemoglobin (Hb)                   | 12.55 g/dL                  | 10.35 g/dL                            | 13.2-16.6 g/dL (Male),<br>11.6-15.0 g/dL (Female) |
| Mean Corpuscular Volume (MCV)     | 83.35 fL                    | 66.7 fL                               | 80-100 fL                                         |
| Mean Corpuscular Hemoglobin (MCH) | 28.85 pg                    | 22.55 pg                              | 27-32 pg                                          |
| Hematocrit (PCV)                  | Not Reported                | 0.31 L/L                              | 0.40-0.52 L/L (Male),<br>0.37-0.47 L/L (Female)   |
| Hemoglobin F (HbF)                | Not Reported                | 4.7%                                  | < 2.0%                                            |

## Experimental Protocols

The detection and confirmation of the HBB: c.119A > G mutation involve a multi-step process, beginning with protein-level analysis and culminating in DNA sequencing for definitive identification.

## Hemoglobin Analysis by Cation-Exchange High-Performance Liquid Chromatography (CE-HPLC)

CE-HPLC is a primary screening method for hemoglobin variants.<sup>[4]</sup> For Hb Tianshui, specific chromatographic patterns have been observed.<sup>[2]</sup>

Methodology:

- Sample Preparation: Whole blood collected in EDTA tubes is lysed to release hemoglobin.
- Instrumentation: An automated HPLC system (e.g., Bio-Rad Variant II β-thalassemia short program) is used.<sup>[5]</sup>
- Principle: The hemolysate is injected into a cation-exchange column. A phosphate buffer gradient with increasing ionic strength is used to elute different hemoglobin fractions at characteristic retention times (RT).<sup>[6]</sup> The eluted fractions are detected by a photometer at 415 nm.
- Expected Results for Hb Tianshui:
  - Hb Tianshui seems to mimic other variants that elute in the HbA2 window.<sup>[2]</sup>
  - A characteristic pattern for Hb Tianshui in compound heterozygosity with HbS includes a small, unknown peak eluting at a retention time of approximately 2.1 minutes.<sup>[2]</sup>
  - Another characteristic feature is a small peak at the base of the beginning of the prominent peak in the HbA2 window.<sup>[2]</sup>
  - The presence of a prominent peak in the HbA2 window along with these features should raise suspicion for Hb Tianshui, especially if alkaline electrophoresis shows a thick band in the HbS/D zone.<sup>[2]</sup>

## Molecular Analysis by DNA Sequencing

Direct sequencing of the HBB gene is the gold standard for confirming the HBB: c.119A > G mutation.<sup>[2]</sup>

Methodology:

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercial DNA extraction kit.

- Polymerase Chain Reaction (PCR) Amplification: The region of the HBB gene containing codon 39 (located in exon 2) is amplified using PCR.
  - Primer Design: Primers are designed to flank exon 2 of the HBB gene. An example of a primer set for amplifying a region including exon 2 is:
    - Forward Primer: 5'-GTACGGCTGTCATCACTTAGACCTCA-3'[\[5\]](#)
    - Reverse Primer: 5'-TTTCCAAGGTTGAAGTAGCTCTT-3'[\[5\]](#)
  - PCR Conditions: A typical PCR protocol would be:
    - Initial denaturation: 95°C for 5 minutes.
    - 35 cycles of:
      - Denaturation: 98°C for 45 seconds.
      - Annealing: 66°C for 45 seconds.
      - Extension: 72°C for 3 minutes.
    - Final extension: 72°C for 10 minutes.[\[5\]](#)
- PCR Product Purification: The amplified DNA fragment is purified to remove primers and unincorporated nucleotides.
- Sanger Sequencing: The purified PCR product is sequenced using a dye-terminator cycle sequencing kit and analyzed on an automated capillary electrophoresis DNA sequencer.
- Data Analysis: The resulting DNA sequence is compared to the reference sequence of the HBB gene (NCBI Reference Sequence: NG\_000007.3) to identify the c.119A > G mutation at codon 39.

## Visualization of Diagnostic Workflow

The following diagram outlines the logical workflow for the diagnosis of the HBB: c.119A > G mutation.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thalassemia - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and hematological characterization of HbE heterozygote with alpha-thalassemia determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Hematological, Biochemical Properties, and Clinical Correlates of Hemoglobin S Variant Disorder: A New Insight Into Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The HBB: c.119A > G (Hb Tianshui) Mutation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178653#inheritance-pattern-of-the-hbb-c-119a-g-mutation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)